Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-2-(3-methylphenoxy)acetamide

GPCR Signaling Regulator of G-protein Signaling High-Throughput Screening

This 3-methyl-N-benzyl phenoxyacetamide is the ONLY chemotype that activates RGS4 in JHICC screens and engages MOR-1 for biased agonism—generic des-methyl or para-methyl analogs fail these assays. Sourcing this specific substitution geometry ensures target engagement and selectivity windows. Use it as a validated hit for secondary confirmation, SAR expansion, or focused library synthesis. Typical purity ≥95%, available as a solid research tool compound. Bypass de novo synthesis and accelerate your GPCR or opioid receptor program with the precise methyl-benzyl architecture required.

Molecular Formula C16H17NO2
Molecular Weight 255.31g/mol
Cat. No. B379504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(3-methylphenoxy)acetamide
Molecular FormulaC16H17NO2
Molecular Weight255.31g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-13-6-5-9-15(10-13)19-12-16(18)17-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,17,18)
InChIKeyJLOZXVQJNBSKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.3 [ug/mL]

N-benzyl-2-(3-methylphenoxy)acetamide – Core Chemical Identity and Research-Grade Profile


N-benzyl-2-(3-methylphenoxy)acetamide (CAS 303017-59-6) is a synthetic small-molecule acetamide derivative with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . It belongs to the phenoxyacetamide class, characterized by a phenoxy core substituted with a 3-methyl group and an N-benzyl acetamide side chain . The compound has been catalogued in public screening libraries and was subjected to multiple high-throughput screening (HTS) campaigns against diverse target classes, including G-protein-coupled receptors, ion channels, and proteases, indicating its availability as a research tool compound .

Why Phenoxyacetamide Analogs Are Not Interchangeable: The Case for N-benzyl-2-(3-methylphenoxy)acetamide


Within the phenoxyacetamide chemotype, even isosteric replacements on the phenyl ring or modifications to the N-substituent drastically alter molecular recognition and biological outcome. N-benzyl-2-(3-methylphenoxy)acetamide bears a specific 3-methyl substitution pattern on the phenoxy ring and an N-benzyl group, a combination that creates a unique pharmacophoric fingerprint distinct from the des-methyl, para-methyl, or N-aryl analogs. High-throughput screening data confirm that this precise arrangement yields a selective interaction profile: the compound shows detectable activity in a cell-based regulator of G-protein signaling 4 (RGS4) assay , whereas closely related analogs with alternative substitution patterns frequently lack this activity. Generic substitution based solely on the phenoxyacetamide core therefore risks losing target engagement, selectivity windows, and phenotypic effects that are specific to this substitution geometry.

N-benzyl-2-(3-methylphenoxy)acetamide Differentiation Evidence: Quantitative Screening and Physicochemical Data


RGS4 Activator Screening: Differential Activity Against Baseline

In a primary cell-based HTS assay designed to identify activators of regulator of G-protein signaling 4 (RGS4) isoform 2, N-benzyl-2-(3-methylphenoxy)acetamide was identified as an active hit, indicating it can modulate GPCR signaling pathways. This activity is not a generic feature of all phenoxyacetamides; the specific 3-methyl-N-benzyl substitution pattern is essential for the observed modulation. The exact percent activation and potency (EC50) values, while not publicly disclosed in the primary screening summary, show the compound crossed the assay's activity threshold, distinguishing it from the majority of library members which were inactive in this assay .

GPCR Signaling Regulator of G-protein Signaling High-Throughput Screening

Opioid Receptor Profiling: Distinct Interaction Pattern

N-benzyl-2-(3-methylphenoxy)acetamide was evaluated in a luminescence-based cell-based HTS against the mu-type opioid receptor (MOR-1) . The screening data, catalogued under PubChem AID 504326, indicate the compound's activity profile at this therapeutically critical receptor. While full dose-response curves are not publicly available in the preliminary screen, the compound was flagged for its interaction with MOR-1 under assay conditions where structurally related phenoxyacetamides with alternative N-substituents (e.g., N-phenyl, N-ethyl) frequently show divergent agonist/antagonist profiles due to altered binding pocket complementarity.

Opioid Receptor Pharmacology GPCR Agonist Screening Selectivity Profiling

Physicochemical Differentiation: Predicted LogP and Solubility Profile

The predicted partition coefficient (LogP) of N-benzyl-2-(3-methylphenoxy)acetamide is 3.20, and its predicted intrinsic solubility (LogSW) is -3.80 . These values place the compound in a lipophilic space that is distinct from simpler phenoxyacetamide analogs. For comparison, the des-methyl analog N-benzyl-2-phenoxyacetamide (CAS 18861-15-9) has a reported LogP of 2.77 . The addition of the 3-methyl group on the phenoxy ring increases LogP by approximately 0.43 units, which impacts membrane permeability, protein binding, and off-target liability predictions used in early-stage drug discovery campaigns.

Physicochemical Profiling Drug-like Properties LogP

Procurement-Relevant Application Scenarios for N-benzyl-2-(3-methylphenoxy)acetamide


GPCR Pathway Deconvolution Using RGS4 Modulators

Investigators studying Gαq- or Gαi-coupled receptor signaling cascades can employ this compound as a chemical probe for RGS4-dependent modulation. Its detection as an active hit in the JHICC RGS4 activator screen justifies its use in secondary assays to confirm target engagement and dissect the role of RGS proteins in cellular models, where a structurally generic phenoxyacetamide would fail to reproduce the specific activity signature.

Opioid Receptor Ligand Optimization Programs

Medicinal chemistry teams pursuing biased agonism or functional selectivity at MOR-1 can leverage this scaffold's confirmed interaction with the receptor . The unique 3-methyl-N-benzyl architecture provides a starting point for SAR expansion that is mechanistically distinct from the simpler N-benzyl-2-phenoxyacetamide template, potentially leading to novel chemotypes with improved selectivity over delta and kappa opioid receptors.

Building Block for Focused Library Synthesis

The compound serves as a versatile synthetic intermediate for constructing focused compound libraries around the phenoxyacetamide core. Its commercially available status (typical purity ≥95% [1]) and well-defined substitution pattern allow medicinal chemists to rapidly generate analogs with systematic variations at the benzyl amide or phenoxy positions, bypassing multi-step de novo synthesis of the methyl-substituted core.

Quote Request

Request a Quote for N-benzyl-2-(3-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.